molecular formula C15H12N4O2 B5628436 N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide

N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide

Cat. No. B5628436
M. Wt: 280.28 g/mol
InChI Key: BYVRCNBMFSRGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide, also known as MPCH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPCH is a synthetic derivative of indole-3-carboxaldehyde and has been found to possess a range of biological activities, including anti-inflammatory and anticancer properties. In

Mechanism of Action

The mechanism of action of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide is not fully understood, but it is believed to involve multiple pathways. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has also been reported to inhibit the NF-kB signaling pathway, which is involved in inflammation and cancer progression. In neurodegenerative diseases, N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to inhibit the aggregation of amyloid beta peptides and reduce oxidative stress, which are implicated in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to exhibit a range of biochemical and physiological effects, depending on the dose and duration of treatment. In cancer cells, N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been reported to induce cell cycle arrest and apoptosis, reduce cell migration and invasion, and inhibit angiogenesis. In neuronal cells, N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to enhance the activity of antioxidant enzymes, reduce oxidative stress, and protect against amyloid beta-induced toxicity.

Advantages and Limitations for Lab Experiments

N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has several advantages for lab experiments, including its synthetic accessibility and potent biological activities. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide can be easily synthesized using commercially available reagents and can be purified using standard techniques. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has also been found to exhibit potent anticancer and neuroprotective activities, making it a promising candidate for further research.
However, there are also some limitations associated with the use of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide in lab experiments. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain assays. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide also has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide. First, the mechanism of action of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide needs to be further elucidated to better understand its biological activities. Second, the pharmacokinetics and toxicity of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide need to be studied in more detail to assess its potential for clinical use. Third, the synthesis of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide needs to be optimized to improve its yield and purity. Fourth, the potential applications of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide in material science and other fields need to be explored. Finally, the development of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide derivatives with improved properties and activities may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide involves the reaction of indole-3-carboxaldehyde with hydrazine hydrate and 2-pyridinecarboxylic acid in the presence of acetic acid. The resulting product is then purified using recrystallization techniques. The yield of N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.

Scientific Research Applications

N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to exhibit potent anticancer activities against various cancer cell lines, including breast, lung, and prostate cancer. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has also been reported to possess anti-inflammatory, antioxidant, and antidiabetic properties.
In pharmacology, N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has also been reported to enhance the activity of antioxidant enzymes and reduce oxidative stress in neuronal cells.
In material science, N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been investigated for its potential use as a corrosion inhibitor for metal surfaces. N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide has been found to form a protective film on metal surfaces, which inhibits the corrosion process.

properties

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)iminopyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-19-12-8-3-2-6-10(12)13(15(19)21)17-18-14(20)11-7-4-5-9-16-11/h2-9,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVRCNBMFSRGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.